2-(1-Hydroxypropyl)furan, (R)-
Overview
Description
2-(1-Hydroxypropyl)furan, ®-: is a chiral furan derivative characterized by the presence of a hydroxypropyl group at the second position of the furan ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-Hydroxypropyl)furan, ®- can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to introduce the chiral center. A typical synthetic route might include the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable furan derivative, such as 2-furylcarbinol.
Asymmetric Reduction: The key step involves the asymmetric reduction of a prochiral ketone intermediate to introduce the chiral center. This can be achieved using chiral catalysts or reagents, such as chiral boron complexes or enzymes.
Industrial Production Methods:
In an industrial setting, the production of 2-(1-Hydroxypropyl)furan, ®- may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
2-(1-Hydroxypropyl)furan, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxopropyl)furan.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: 2-(1-Oxopropyl)furan
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
2-(1-Hydroxypropyl)furan, ®- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: The compound is employed in studies investigating the biological activity of furan derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxypropyl)furan, ®- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The furan ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, contributing to its binding affinity.
Comparison with Similar Compounds
2-Furylcarbinol: A precursor in the synthesis of 2-(1-Hydroxypropyl)furan, ®-, with similar reactivity but lacking the hydroxypropyl group.
2-(1-Oxopropyl)furan: An oxidized derivative with a carbonyl group instead of a hydroxy group.
Tetrahydrofuran: A fully reduced form of the furan ring, used as a solvent and in polymer synthesis.
Uniqueness:
2-(1-Hydroxypropyl)furan, ®- is unique due to its chiral center and the presence of both a hydroxy group and a furan ring. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXWHUXLVXOXBZ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119619-55-5 | |
Record name | 2-(1-Hydroxypropyl)furan, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119619555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-HYDROXYPROPYL)FURAN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4LZ0OQ38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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